molecular formula C8H14N2O4Pt B1243201 Eloxatin (TN)

Eloxatin (TN)

Cat. No. B1243201
M. Wt: 397.3 g/mol
InChI Key: ZROHGHOFXNOHSO-BNTLRKBRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Oxaliplatin is a Platinum-based Drug. The chemical classification of oxaliplatin is Platinum-containing Compounds.

Scientific Research Applications

Novel Combinations and Efficacy in Treatment

  • Oxaliplatin, a novel antineoplastic platinum derivative, is recognized for its effectiveness in blocking DNA replication/transcription, leading to cell death in proliferating cells and apoptosis. It has shown greater potency than other platinum compounds in preclinical studies against various tumor cell lines, including some resistant to cisplatin and carboplatin. Oxaliplatin is approved for metastatic colorectal cancer treatment in conjunction with fluoropyrimidines in multiple regions. Its broad efficacy in solid tumors and encouraging data on combination therapy with agents like thymidylate synthase inhibitors and epidermal growth factor-receptor antagonists highlight its potential in novel treatment combinations (Mani, Manalo, & Bregman, 2000).

Pharmacokinetics and Clinical Applications

  • A highly sensitive inductively coupled plasma mass spectrometry assay has been developed to determine oxaliplatin-derived platinum in biofluids. This method, applied in clinical pharmacokinetic studies, enabled characterizing long-term platinum exposure in patients following oxaliplatin treatment. The assay's sensitivity and specificity are crucial for monitoring platinum levels and understanding oxaliplatin's pharmacokinetics in clinical settings (Morrison et al., 2000).

Molecular and Cellular Aspects

  • Oxaliplatin, a third-generation platinum compound, exhibits a wide antitumor effect and a better safety profile compared to cisplatin, with a lack of cross-resistance. Its non-hydrolysable diaminocyclohexane (DACH) carrier ligand in the final cytotoxic metabolites and DNA targeting properties make it an innovative drug, especially for gastrointestinal cancer treatment. The molecular responses to oxaliplatin and its differentiation from other platinum agents are areas of ongoing research (Di Francesco, Ruggiero, & Riccardi, 2002).

Clinical Observations and Treatment Options

  • Clinical studies have highlighted oxaliplatin's activity in head and neck cancer cell lines, demonstrating cytotoxicity at doses similar to cisplatin and an effective radiosensitizing effect. These findings support further research into oxaliplatin as a potential treatment in head and neck cancer (Espinosa et al., 2005).
  • In addition to colorectal cancer, oxaliplatin has shown significant activity in other tumor types, such as ovarian, breast, non-Hodgkin's lymphoma, and pancreatic cancer. Its ability to enhance the effects of other chemotherapy agents like cisplatin and carboplatin underlines its diverse applications in oncology (LoRusso, 2000).

Pharmacokinetics and Safety

  • The pharmacokinetics of oxaliplatin involve a triphasic pattern with moderate to low variability in platinum exposure. The drug undergoes extensive nonenzymatic biotransformation, and renal excretion is a primary elimination route. Understanding its pharmacokinetics is essential for its safe and effective use in various cancer treatments (Graham et al., 2000).

properties

Molecular Formula

C8H14N2O4Pt

Molecular Weight

397.3 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(2+)

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2/t5-,6-;;/m1../s1

InChI Key

ZROHGHOFXNOHSO-BNTLRKBRSA-L

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2]

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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